REACTION_CXSMILES
|
[C:1]12([O:8][C:7]3[CH:9]=[CH:10][C:11]([C:13]4([C:16]([O:18]C)=[O:17])[CH2:15][CH2:14]4)=[CH:12][C:6]=3[O:5]1)[CH2:4][CH2:3][CH2:2]2.[Li+].[OH-].Cl>C1COCC1.O>[C:1]12([O:8][C:7]3[CH:9]=[CH:10][C:11]([C:13]4([C:16]([OH:18])=[O:17])[CH2:15][CH2:14]4)=[CH:12][C:6]=3[O:5]1)[CH2:2][CH2:3][CH2:4]2 |f:1.2,4.5|
|
Name
|
methyl 1-(spiro[benzo[d][1,3]dioxole-2,1′-cyclobutane]-5-yl)cyclopropanecarboxylate
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C12(CCC1)OC1=C(O2)C=CC(=C1)C1(CC1)C(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 60° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (10 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
WASH
|
Details
|
washed with petroleum ether
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C12(CCC1)OC1=C(O2)C=CC(=C1)C1(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 330 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |